molecular formula C31H32N2O5 B561918 (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1217846-55-3

(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol

Cat. No. B561918
M. Wt: 512.606
InChI Key: WFGLUJVTGHMGCX-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxyphenoxy group, an amino group, and a carbazolyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxyphenoxy, and carbazolyl groups could potentially make this compound reactive towards electrophiles .

Scientific Research Applications

Carvedilol Overview

Carvedilol, chemically related to (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol, exhibits multiple pharmacological effects including β1-, β2-, and α1-adrenoreceptor blocking capabilities. Its antioxidant and antiproliferative properties make it suitable for treating conditions like hypertension, stable angina pectoris, and congestive heart failure. Detailed characterizations, including physical properties and pharmacokinetics, highlight its stability and synthesis methodologies, contributing to its therapeutic efficacy (Beattie, Phadke, & Novakovic, 2013).

Synthesis Innovations

Innovative synthetic routes have led to new derivatives, enhancing carvedilol's biological activity. For instance, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2λ 5 -oxazaphosphole 2-oxides has been reported, showing moderate antifungal and antibacterial activities, which expands the potential applications of this compound beyond its primary use in cardiovascular diseases (Srinivasulu, Kumar, Raju, & Reddy, 2007).

Crystallography Insights

Crystallographic studies, such as those on carvedilol dihydrogen phosphate propan-2-ol solvate, provide insight into the compound's molecular geometry, crucial for understanding its interaction with biological targets. The structural elucidation through classical intermolecular hydrogen bonds formation offers foundational knowledge for designing more effective derivatives (Chernyshev, Kukushkin, & Velikodny, 2010).

Enantiomer Research

The exploration of carvedilol's enantiomers opens new avenues for therapeutic applications. Research on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has shown significant antiarrhythmic and hypotensive effects, indicating the potential for tailored cardiovascular treatments based on specific enantiomeric forms (Groszek, Bednarski, Dybała, & Filipek, 2009).

Polymorphism and Formulation Development

The discovery of carvedilol's second polymorph highlights the compound's polymorphism, impacting its pharmaceutical formulation and efficacy. Understanding different polymorphic forms is essential for developing more stable and effective drug formulations (Yathirajan, Bindya, Sreevidya, Narayana, & Bolte, 2007).

properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLUJVTGHMGCX-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652460
Record name (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol

CAS RN

1217846-55-3
Record name (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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